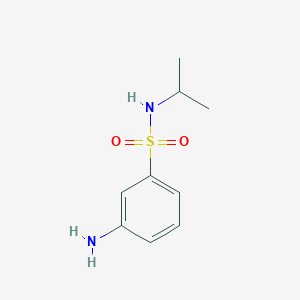

3-Amino-N-isopropylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-7(2)11-14(12,13)9-5-3-4-8(10)6-9/h3-7,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUZLEBXTLRCKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588575 | |

| Record name | 3-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118837-66-4 | |

| Record name | 3-Amino-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-N-isopropylbenzenesulfonamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Amino-N-isopropylbenzenesulfonamide

Introduction

3-Amino-N-isopropylbenzenesulfonamide is a valuable chemical intermediate in the synthesis of various pharmacologically active molecules and fine chemicals.[1][2] Its structure, featuring a primary aromatic amine and a sulfonamide moiety, provides two key points for further chemical modification, making it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of a reliable and commonly employed synthetic pathway, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for researchers and drug development professionals.

Retrosynthetic Analysis and Pathway Design

The synthesis of 3-Amino-N-isopropylbenzenesulfonamide can be logically approached through a two-step retrosynthetic disconnection. The primary amino group is the most sensitive functionality and is best installed in the final step to avoid side reactions. This is typically achieved via the reduction of a nitro group, a robust and high-yielding transformation.[3] The sulfonamide bond can be formed through the reaction of a sulfonyl chloride with an amine. This leads to a straightforward and efficient two-step forward synthesis starting from commercially available materials.

Caption: Retrosynthetic analysis of 3-Amino-N-isopropylbenzenesulfonamide.

Overall Synthesis Pathway

The selected pathway involves two primary transformations: (1) the formation of a sulfonamide via nucleophilic substitution, and (2) the reduction of an aromatic nitro group to a primary amine.

Caption: Two-step synthesis of 3-Amino-N-isopropylbenzenesulfonamide.

Part 1: Synthesis of N-isopropyl-3-nitrobenzenesulfonamide (Intermediate)

Principle and Mechanism

This initial step involves the reaction between 3-nitrobenzenesulfonyl chloride and isopropylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism at the sulfur atom. The lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base (such as triethylamine or by using an excess of isopropylamine) to prevent the protonation of the unreacted amine, which would render it non-nucleophilic.

Experimental Protocol

Materials:

-

3-Nitrobenzenesulfonyl chloride (1.0 eq)[4]

-

Isopropylamine (1.2 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM. Cool the flask to 0 °C using an ice bath.

-

In a separate flask, mix isopropylamine (1.2 eq) and triethylamine (1.2 eq) in DCM.

-

Add the amine solution dropwise to the cooled solution of the sulfonyl chloride over 30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, N-isopropyl-3-nitrobenzenesulfonamide, can be purified by recrystallization (e.g., from ethanol/water) or column chromatography if necessary.[5]

Data Summary

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Nitrobenzenesulfonyl chloride | 121-51-7 | C₆H₄ClNO₄S | 221.62 | 61-62 |

| N-isopropyl-3-nitrobenzenesulfonamide | 28860-10-8 | C₉H₁₂N₂O₄S | 244.27 | N/A |

Part 2: Synthesis of 3-Amino-N-isopropylbenzenesulfonamide (Final Product)

Principle and Mechanism

The second and final step is the reduction of the aromatic nitro group of the intermediate to a primary amine.[3] Catalytic hydrogenation is a clean and efficient method for this transformation. The reaction involves the use of a metal catalyst, typically palladium on a carbon support (Pd/C), and a source of hydrogen (H₂ gas). The nitro compound adsorbs onto the surface of the catalyst, where the N=O bonds are sequentially reduced by hydrogen atoms, passing through nitroso and hydroxylamine intermediates before yielding the final amine.[6] Solvents like ethanol, methanol, or ethyl acetate are commonly used.

Experimental Protocol

Materials:

-

N-isopropyl-3-nitrobenzenesulfonamide (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

-

Celite™ or a similar filter aid

Procedure:

-

Charge a suitable hydrogenation flask or a thick-walled round-bottom flask with N-isopropyl-3-nitrobenzenesulfonamide (1.0 eq) and methanol.

-

Carefully add 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. It should be handled in an inert atmosphere if possible.

-

Seal the flask and purge the system by evacuating and backfilling with an inert gas (like nitrogen) three times.

-

Introduce hydrogen gas into the flask (a balloon is sufficient for small-scale reactions; for larger scales, a Parr hydrogenator is recommended).

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Once the reaction is complete, carefully purge the system again with an inert gas to remove all hydrogen.

-

Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad with additional methanol to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is the target compound, 3-Amino-N-isopropylbenzenesulfonamide.[7] Purity is often high, but further purification can be achieved via recrystallization if needed.

Data Summary

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| N-isopropyl-3-nitrobenzenesulfonamide | 28860-10-8 | C₉H₁₂N₂O₄S | 244.27 | Solid |

| 3-Amino-N-isopropylbenzenesulfonamide | 118837-66-4 | C₉H₁₄N₂O₂S | 214.29 | Solid |

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, showing the disappearance of the nitro-aromatic protons and the appearance of signals corresponding to the amino-substituted ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.[7]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine and sulfonamide, and the S=O stretches.

Safety Considerations

-

3-Nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

-

Isopropylamine is a volatile and flammable liquid with a pungent odor. Work in a well-ventilated area.

-

Catalytic hydrogenation involves flammable solvents and flammable hydrogen gas. Ensure there are no ignition sources nearby. The catalyst can be pyrophoric. Do not allow the catalyst to dry in the air. Quench the used catalyst carefully with water before disposal.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The described two-step synthesis provides a reliable and scalable pathway to 3-Amino-N-isopropylbenzenesulfonamide from readily available starting materials. The procedure involves a standard sulfonamide formation followed by a robust catalytic hydrogenation for the nitro group reduction. This guide serves as a foundational protocol that can be optimized by researchers for specific applications in drug discovery and chemical synthesis.

References

-

ResearchGate. Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. [Link]

-

RSC Publishing. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. [Link]

- Google Patents. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.

-

PubChem. 3-Amino-N-isopropylbenzenesulfonamide. [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

-

National Institutes of Health (NIH). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

- Google Patents. CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl)

- Google Patents. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.

-

P212121 Store. N-Isopropyl 3-nitrobenzenesulfonamide | CAS 28860-10-8. [Link]

-

PubChem. 3-Nitrobenzenesulfonyl chloride. [Link]

-

PubChem. Benzenesulfonamide, 3-nitro-. [Link]

- Google Patents.

-

MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

-

PubChem. Benzenesulfonamide, 3-amino-. [Link]

-

ChemRxiv. to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 3-氨基苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. 3-Nitrobenzenesulfonyl chloride, 98% | Fisher Scientific [fishersci.ca]

- 5. CAS 28860-10-8 | N-isopropyl 3-nitrobenzenesulfonamide - Synblock [synblock.com]

- 6. mdpi.com [mdpi.com]

- 7. 3-Amino-N-isopropylbenzenesulfonamide | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Amino-N-isopropylbenzenesulfonamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-N-isopropylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. Characterized by a benzene ring substituted with an amino group and an N-isopropylsulfonamide group at the meta position, this compound serves as a critical intermediate in medicinal chemistry and drug discovery. Its structural motifs are prevalent in a variety of biologically active molecules, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Amino-N-isopropylbenzenesulfonamide, tailored for professionals in the fields of chemical research and pharmaceutical development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-Amino-N-isopropylbenzenesulfonamide is fundamental for its application in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-amino-N-propan-2-ylbenzenesulfonamide | [1] |

| CAS Number | 118837-66-4 | [1] |

| Molecular Formula | C₉H₁₄N₂O₂S | [1] |

| Molecular Weight | 214.29 g/mol | [1] |

| Appearance | White to off-white crystalline solid (typical for related compounds) | |

| Melting Point | 141-143 °C (for the related 3-aminobenzenesulfonamide) | [2] |

| Solubility | Sparingly soluble in water; more soluble in polar organic solvents like ethanol, methanol, and dimethylformamide (DMF)[3][4][5]. | |

| pKa | The sulfonamide group is weakly acidic, while the amino group is basic. | |

| XLogP3 | 0.8 | [1] |

Synthesis and Manufacturing

The synthesis of 3-Amino-N-isopropylbenzenesulfonamide is typically achieved through a multi-step process, commencing with the sulfonation of a suitable benzene derivative, followed by amidation and reduction of a nitro group. A common synthetic pathway is outlined below.

Synthetic Workflow

Caption: Synthetic route for 3-Amino-N-isopropylbenzenesulfonamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Nitrobenzenesulfonyl chloride

-

In a fume hood, cautiously add chlorosulfonic acid to a round-bottom flask equipped with a stirrer and cooled in an ice bath.

-

Slowly add nitrobenzene dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 70-80 °C for 2-3 hours until the evolution of HCl gas ceases.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid 3-nitrobenzenesulfonyl chloride will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 3-Nitro-N-isopropylbenzenesulfonamide

-

Dissolve the dried 3-nitrobenzenesulfonyl chloride in a suitable organic solvent such as dichloromethane or tetrahydrofuran (THF) in a round-bottom flask.

-

Cool the solution in an ice bath and add a base, such as triethylamine or pyridine, to act as an acid scavenger.

-

Slowly add isopropylamine to the stirred solution.

-

Allow the reaction to proceed at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 3-Nitro-N-isopropylbenzenesulfonamide. The product can be purified by recrystallization or column chromatography.

Step 3: Reduction to 3-Amino-N-isopropylbenzenesulfonamide

-

Dissolve the purified 3-Nitro-N-isopropylbenzenesulfonamide in a solvent such as ethanol or acetic acid.

-

Add a reducing agent. Common methods include using iron powder in the presence of a small amount of hydrochloric acid, or catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.

-

If using iron, heat the mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, filter the hot reaction mixture to remove the iron salts.

-

Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic extracts, concentrate under reduced pressure, and purify the resulting 3-Amino-N-isopropylbenzenesulfonamide by recrystallization or column chromatography.

Chemical Reactivity and Stability

The chemical reactivity of 3-Amino-N-isopropylbenzenesulfonamide is dictated by its two primary functional groups: the aromatic amino group and the sulfonamide moiety.

-

Amino Group: The primary aromatic amine is a versatile functional group that can undergo a wide range of reactions, including diazotization to form diazonium salts, which are valuable intermediates for introducing a variety of substituents onto the aromatic ring. The amino group can also be acylated, alkylated, and used in the formation of Schiff bases.

-

Sulfonamide Group: The sulfonamide nitrogen is weakly acidic and can be deprotonated under strongly basic conditions. The S-N bond is generally stable, but can be cleaved under certain reductive or harsh acidic conditions.

The compound is generally stable under standard laboratory conditions but should be protected from strong oxidizing agents. It is advisable to store it in a cool, dry, and well-ventilated area.

Analytical Methods

The characterization and purity assessment of 3-Amino-N-isopropylbenzenesulfonamide can be achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons (typically in the range of 6.5-8.0 ppm), the N-H protons of the amino and sulfonamide groups (which may be broad and their chemical shift can be concentration and solvent dependent), the methine proton of the isopropyl group (a septet), and the methyl protons of the isopropyl group (a doublet).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the aromatic carbons, as well as the carbons of the isopropyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the secondary sulfonamide (a single band in the 3200-3300 cm⁻¹ region). Strong absorptions corresponding to the S=O stretching of the sulfonamide group would be observed around 1350 and 1160 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a prominent peak for the protonated molecule [M+H]⁺. The fragmentation pattern can provide further structural information, with common fragmentation pathways for sulfonamides involving the loss of SO₂ and cleavage of the S-N bond[1][6][7].

Chromatographic Analysis

A typical reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of sulfonamides is outlined below.

Caption: General workflow for HPLC analysis.

Step-by-Step HPLC Protocol

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. Filter and degas the mobile phase before use.

-

Standard and Sample Preparation: Prepare a stock solution of 3-Amino-N-isopropylbenzenesulfonamide in the mobile phase. Prepare a series of calibration standards by diluting the stock solution. Dissolve the sample to be analyzed in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

-

Analysis: Inject the standards and samples and record the chromatograms. The retention time and peak area can be used for qualitative and quantitative analysis, respectively.

Applications in Research and Drug Discovery

3-Amino-N-isopropylbenzenesulfonamide is a key building block in the synthesis of various pharmaceutical agents. The sulfonamide moiety is a well-established pharmacophore found in a wide range of drugs, including antibacterials, diuretics, and anticonvulsants. The amino group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

A notable application of this compound is in the development of novel antivirals. Specifically, it has been used as a key intermediate in the synthesis of benzenesulfonamide-containing phenylalanine derivatives that act as potent inhibitors of the HIV-1 capsid (CA) protein[8]. These inhibitors target the assembly and disassembly of the viral capsid, a critical process in the viral replication cycle.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 3-Amino-N-isopropylbenzenesulfonamide.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: While specific toxicity data for this compound is limited, related sulfonamides can cause allergic reactions in sensitive individuals. Some sulfonamides have been associated with nephrotoxicity and hepatotoxicity, particularly with prolonged or high-dose exposure[9][10].

Conclusion

3-Amino-N-isopropylbenzenesulfonamide is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its well-defined chemical properties and reactivity make it a reliable building block for the synthesis of complex molecules with potential therapeutic activities. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers and scientists working in this field.

References

- Giles, A., Foushee, J., Lantz, E., & Gumina, G. (2019). Sulfonamide Allergies.

- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379.

- Liu, F., & Wang, J. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(11), 1556–1564.

- Khan, K. N. (2020). Clinical toxicity of sulfonamides.

- Klagkou, Katerina & Pullen, Frank & Harrison, Mark & Organ, Andy & Firth, Alistair & Langley, G. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. 17. 2373-9. 10.1002/rcm.1201.

- Martin, A., & Wu, L. (1988). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 77(10), 899–901.

- National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Sulfonamides. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.

- Study.com. (n.d.). Sulfonamides: Side Effects, Allergies & Toxicity.

- Białk-Bielińska, A. (2013). What Do We Know About the Chronic and Mixture Toxicity of the Residues of Sulfonamides in the Environment?. IntechOpen.

- Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Tkachev, V. V., Schaper, K.-J., & Raevsky, O. A. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

-

Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O - Oxford Academic. (n.d.). Retrieved from [Link]

- Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 14(3), 143-149.

- Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Tkachev, V. V., Schaper, K.-J., & Raevsky, O. A. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

- Al-Gawhari, F. A., Al-Obaidi, A. M., & Al-Bayati, R. I. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(4), 1-14.

- SOLUBILITY OF SULPHONAMIDES. (1943). The BMJ, 2(4304), 16–17.

- Mary, Y. S., Fathima, A. R., Dhandapani, M., & Balachandran, V. (2021). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide: Polycyclic Aromatic Compounds.

- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(6), 5209.

- Alsughayer, A., Elassar, A.-Z. A., Mustafa, S., & Al-Sagheer, F. (2011). Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives.

- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2022). PubMed.

- The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.

- Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2022). PUBDB.

- Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. (2022). Journal of Synthetic Chemistry.

- Synthesis and characterization of some sulfonamide dervatives. (n.d.).

- 1 H NMR and 13 C NMR of the prepared compounds. (n.d.).

- FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... (n.d.).

- The Shapes of Sulfonamides: A Rotational Spectroscopy Study. (2021). MDPI.

- Preparation of sulfonamide-containing antimicrobials and substrate treating compositions of ... (n.d.).

- 3-amino-n,n-dimethyl-4-methyl-benzenesulfonamide. (n.d.). Sigma-Aldrich.

- 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method. (n.d.).

- Methods, compounds, compositions and vehicles for delivering 3-amino-1-propanesulfonic acid. (n.d.).

- HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.).

- Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. (2015). Journal of Food Protection, 78(8), 1547-1552.

- Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. (2014). Food Analytical Methods, 7(8), 1644-1652.

- 7.5 High Resolution NMR Spectroscopy. (n.d.).

- Isotopically enriched 3-amino-1-propanesulfonic acid derivatives and their use. (n.d.).

- WO 99/27791. (1999). Googleapis.com.

- Process to prepare sulfonamides. (n.d.).

- 3-Aminobenzenesulfonamide 98 98-18-0. (n.d.). Sigma-Aldrich.

- Method of reducing aromatic nitro compounds. (n.d.).

-

Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[7][9]thieno[2,3-d]pyrimidin-4-ones as analg. (n.d.). Arkivoc.

Sources

- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-氨基苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. bmj.com [bmj.com]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sulfonamides - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-N-isopropylbenzenesulfonamide (CAS: 118837-66-4)

This guide provides a comprehensive technical overview of 3-Amino-N-isopropylbenzenesulfonamide, a key chemical intermediate with significant applications in pharmaceutical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, characterization, and utility of this versatile molecule, grounding all claims in authoritative scientific literature.

Introduction: A Versatile Scaffold in Medicinal Chemistry

3-Amino-N-isopropylbenzenesulfonamide is a benzenesulfonamide derivative recognized for its role as a crucial building block in the synthesis of novel therapeutic agents.[1] Its structural motifs—a primary aromatic amine and a sulfonamide group—confer upon it the ability to participate in a wide array of chemical transformations, making it a valuable starting material for creating diverse compound libraries. This compound has garnered particular interest in antiviral research, notably as a scaffold for the development of potent inhibitors of the HIV-1 Capsid (CA) protein, a critical target in the viral replication cycle.[1][2][3] Furthermore, the sulfonamide moiety is a well-established pharmacophore in the design of enzyme inhibitors, particularly targeting carbonic anhydrases.[2]

Chemical and Physical Properties

A summary of the key physicochemical properties of 3-Amino-N-isopropylbenzenesulfonamide is presented in Table 1.

| Property | Value | Source |

| CAS Number | 118837-66-4 | [3] |

| Molecular Formula | C₉H₁₄N₂O₂S | [3] |

| Molecular Weight | 214.29 g/mol | [3] |

| IUPAC Name | 3-amino-N-propan-2-ylbenzenesulfonamide | [3] |

| XLogP3 | 0.8 | [3] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Topological Polar Surface Area | 80.6 Ų | [4] |

| Appearance | Solid (predicted) | |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Purification

The synthesis of 3-Amino-N-isopropylbenzenesulfonamide is typically achieved through a two-step process, beginning with the formation of its nitro-substituted precursor, followed by a reduction of the nitro group to the primary amine. This synthetic strategy is outlined below.

Caption: Synthetic pathway for 3-Amino-N-isopropylbenzenesulfonamide.

Part 1: Synthesis of 3-Nitro-N-isopropylbenzenesulfonamide

The synthesis commences with the preparation of the key intermediate, 3-nitrobenzenesulfonyl chloride.

Protocol 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

This procedure is based on established methods for the sulfochlorination of nitrobenzene.[5][6]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a dropping funnel, a magnetic stirrer, and a thermometer.

-

Reagent Addition: Charge the flask with chlorosulfonic acid (4.4 molar equivalents). While stirring, carefully add nitrobenzene (1.0 molar equivalent) dropwise, maintaining the temperature between 110-115°C.[6]

-

Reaction: Stir the mixture at this temperature for 4 hours.

-

Second Reagent Addition: Cool the reaction mixture to 70°C and add thionyl chloride (0.92 molar equivalents) dropwise over 2 hours.[5]

-

Completion: Continue stirring at 70°C until the evolution of gas ceases.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The precipitated 3-nitrobenzenesulfonyl chloride is then collected by vacuum filtration and washed with cold water.[5] The crude product is typically of high purity and can be used in the next step without further purification.[6]

Protocol 2: Amidation with Isopropylamine

-

Reaction Setup: In a suitable reaction vessel, dissolve the crude 3-nitrobenzenesulfonyl chloride in an appropriate aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Amine Addition: Cool the solution in an ice bath and add isopropylamine (1.1-1.2 molar equivalents) dropwise. A base, such as triethylamine or pyridine (1.1-1.2 molar equivalents), is often included to scavenge the HCl byproduct.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until TLC or HPLC analysis indicates the consumption of the starting material.

-

Work-up: Wash the reaction mixture sequentially with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-Nitro-N-isopropylbenzenesulfonamide.

Part 2: Reduction to 3-Amino-N-isopropylbenzenesulfonamide

The final step involves the reduction of the nitro group. A common and effective method utilizes tin(II) chloride in an acidic medium.[7][8]

Protocol 3: Reduction of 3-Nitro-N-isopropylbenzenesulfonamide

-

Reaction Setup: To a solution of 3-Nitro-N-isopropylbenzenesulfonamide in a protic solvent such as ethanol or ethyl acetate, add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 molar equivalents).

-

Acidification: Add concentrated hydrochloric acid and heat the mixture to reflux (typically 50-78°C).[8]

-

Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-Amino-N-isopropylbenzenesulfonamide.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment and reaction monitoring. A typical starting point would be a C8 or C18 column with a gradient elution system.[9][10]

Illustrative HPLC Method:

-

Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm)[10]

-

Mobile Phase A: Water with 0.1% formic acid (for MS compatibility) or phosphoric acid.[9]

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm and 280 nm.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 6.5-7.5 ppm), the amino group protons (a broad singlet), the N-H proton of the sulfonamide, the methine proton of the isopropyl group (a septet), and the two methyl groups of the isopropyl moiety (a doublet).

-

¹³C NMR: The carbon NMR will display signals corresponding to the six aromatic carbons, the methine carbon, and the methyl carbons of the isopropyl group.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 215.0852.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the N-H stretching of the sulfonamide, the S=O stretching of the sulfonamide group (asymmetric and symmetric stretches typically around 1350 and 1160 cm⁻¹), and C-H and C=C bonds of the aromatic ring.

Applications in Drug Discovery

The utility of 3-Amino-N-isopropylbenzenesulfonamide as a medicinal chemistry intermediate is well-documented, particularly in the fields of virology and enzyme inhibition.

HIV-1 Capsid Inhibitors

The HIV-1 capsid protein is a promising therapeutic target due to its crucial roles in both the early and late stages of the viral replication cycle.[2][3] 3-Amino-N-isopropylbenzenesulfonamide serves as a key building block for a class of phenylalanine-containing derivatives that act as potent HIV-1 capsid inhibitors.[1] These compounds bind to a conserved pocket on the capsid protein, disrupting its normal assembly and disassembly processes, which are vital for viral replication.[1][2] Structure-activity relationship (SAR) studies on derivatives of this scaffold have led to the identification of compounds with significantly improved antiviral potency and metabolic stability compared to early-generation inhibitors.[1][3]

Caption: Role of the scaffold in developing HIV-1 capsid inhibitors.

Carbonic Anhydrase Inhibitors

The sulfonamide group is a classic zinc-binding group that can effectively inhibit metalloenzymes like carbonic anhydrases (CAs).[11] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer.[12][13] While specific inhibition data for 3-Amino-N-isopropylbenzenesulfonamide is not widely published, its core structure is analogous to many known CA inhibitors.[14][15] The primary amino group provides a convenient handle for further chemical modification, allowing for the exploration of the chemical space around the CA active site to develop potent and isoform-selective inhibitors.[11]

Safety and Handling

As a research chemical, 3-Amino-N-isopropylbenzenesulfonamide should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

-

First Aid:

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]

This compound is intended for research purposes only and is not for human or veterinary use.[1]

Conclusion

3-Amino-N-isopropylbenzenesulfonamide is a valuable and versatile intermediate in modern medicinal chemistry. Its straightforward synthesis and the presence of two reactive functional groups make it an ideal starting point for the development of complex molecules targeting critical biological pathways. Its demonstrated utility in the synthesis of potent HIV-1 capsid inhibitors highlights its importance in the ongoing search for novel antiviral therapies. Further exploration of this scaffold in the context of carbonic anhydrase inhibition and other therapeutic areas is warranted and holds considerable promise for future drug discovery efforts.

References

- MySkinRecipes. (n.d.). 3-Amino-N-isopropylbenzenesulfonamide.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16792141, 3-Amino-N-isopropylbenzenesulfonamide. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 3-amino- on Newcrom R1 HPLC column. Retrieved from [Link]

- Zhang, R., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(10), 5267-5285.

-

PubChem. (n.d.). 3-Amino-N-isopropylbenzenesulfonamide. Retrieved from [Link]

- Gowda, B. T., et al. (2009). N-(3-Nitrobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3049.

- Matulis, D., et al. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 26(13), 4001.

-

PrepChem.com. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.

-

National Center for Biotechnology Information. (2021). Small-Molecule Anti-HIV-1 Agents Based on HIV-1 Capsid Proteins. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Retrieved from [Link]

-

PubMed. (2016). Synthesis and carbonic anhydrase I, II, IV and XII inhibitory properties of N-protected amino acid - sulfonamide conjugates. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]

-

PubMed. (2013). Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII. Retrieved from [Link]

-

ResearchGate. (2020). Reduction of nitroaromatic compounds in tin(II) chloride.... Retrieved from [Link]

-

ScienceMadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]

- Google Patents. (n.d.). WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

-

MDPI. (2022). Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 3 Hydrogenation of nitrobenzene. a Catalytic performance for the.... Retrieved from [Link]

-

PubMed Central. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Retrieved from [Link]

- Google Patents. (n.d.). US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor.

- Google Patents. (n.d.). US2458214A - Hydrogenation of nitro compounds.

-

PubChem. (n.d.). 3-Nitrobenzenesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-chloro-N-isopropylbenzenesulfonamide. Retrieved from [Link]

- Google Patents. (n.d.). CN106674062A - Method for preparing sodium 3-nitrobenzenesulfonate through catalytic sulfonation.

-

Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Benzenesulfonamide, 3-nitro-. Retrieved from [Link]

-

Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

-

University of Technology. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. Retrieved from [Link]

-

US Pharmacopeia. (n.d.). <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. Retrieved from [Link]

-

PubMed Central. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Amino-N-isopropylbenzenesulfonamide | C9H14N2O2S | CID 16792141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 8. orgosolver.com [orgosolver.com]

- 9. Separation of Benzenesulfonamide, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. tis.wu.ac.th [tis.wu.ac.th]

- 11. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and carbonic anhydrase I, II, IV and XII inhibitory properties of N-protected amino acid - sulfonamide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]

- 15. Three new aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

- 17. opcw.org [opcw.org]

- 18. fishersci.com [fishersci.com]

Unraveling the Molecular Trajectory of 3-Amino-N-isopropylbenzenesulfonamide: A Technical Guide to its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action of 3-Amino-N-isopropylbenzenesulfonamide. While direct experimental data for this specific molecule is not extensively available in public literature, its chemical architecture, centered on a benzenesulfonamide scaffold, allows for robust hypothesis generation based on a wealth of structure-activity relationship (SAR) data from analogous compounds. This document synthesizes current understanding of benzenesulfonamide pharmacology, proposing primary and secondary mechanisms of action, and furnishes detailed experimental protocols for their validation. We will delve into its likely role as a carbonic anhydrase inhibitor and a disruptor of microbial folate biosynthesis, with additional consideration of its potential anticancer activities. The insights and methodologies presented herein are intended to empower researchers to systematically investigate and characterize the biological activity of this and similar molecules.

Introduction: The Benzenesulfonamide Scaffold - A Privileged Motif in Medicinal Chemistry

The benzenesulfonamide moiety is a cornerstone of modern pharmacology, forming the backbone of a diverse array of therapeutic agents. From the pioneering antibacterial sulfa drugs to diuretics, anticonvulsants, and anticancer agents, this versatile scaffold has proven to be a rich source of bioactive compounds. The specific substitutions on the aromatic ring and the sulfonamide nitrogen profoundly influence the biological activity, target selectivity, and pharmacokinetic properties of these molecules.

3-Amino-N-isopropylbenzenesulfonamide, with its amino group at the meta-position and an isopropyl substituent on the sulfonamide nitrogen, presents a unique combination of features that suggest several potential mechanisms of action. This guide will deconstruct the molecule's structure to predict its biological targets and provide a strategic framework for experimental validation.

Primary Hypothesized Mechanism of Action: Carbonic Anhydrase Inhibition

The most established and well-documented mechanism of action for benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a critical role in pH regulation, fluid balance, and various physiological processes.

The Pharmacophore and Binding Hypothesis

The unsubstituted sulfonamide group (-SO₂NH₂) is the key pharmacophore for CA inhibition. In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion in the active site of the enzyme, displacing a zinc-bound water molecule or hydroxide ion.[1][3] This interaction is the primary anchor for the inhibitor.

The benzene ring and its substituents then engage in secondary interactions with amino acid residues lining the active site cavity. These interactions are crucial for determining the potency and isoform selectivity of the inhibitor.[2][4]

For 3-Amino-N-isopropylbenzenesulfonamide, we propose the following binding mode:

-

Primary Interaction: The sulfonamide nitrogen will coordinate with the active site zinc ion.

-

Secondary Interactions:

-

The benzene ring will likely engage in van der Waals interactions with hydrophobic residues within the active site.[1]

-

The 3-amino group , being a hydrogen bond donor and acceptor, could form hydrogen bonds with hydrophilic residues or water molecules in the active site. Its meta-positioning will influence the orientation of the benzene ring within the active site cleft.[4]

-

The N-isopropyl group will extend into a more solvent-exposed region or a hydrophobic pocket of the active site, potentially influencing isoform selectivity. The size and hydrophobicity of this alkyl group are known to be important determinants of inhibitory potency against different CA isoforms.[5][6]

-

Visualizing the Proposed Binding

Caption: Proposed binding mode of 3-Amino-N-isopropylbenzenesulfonamide.

Experimental Validation: Carbonic Anhydrase Inhibition Assay

To experimentally validate this hypothesis, a standard in vitro CA inhibition assay can be employed.

Protocol: Stopped-Flow CO₂ Hydration Assay

This method measures the inhibition of the CA-catalyzed hydration of CO₂.

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

3-Amino-N-isopropylbenzenesulfonamide

-

HEPES buffer (20 mM, pH 7.4)

-

Phenol red (0.2 mM) as a pH indicator

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of the purified CA enzyme in HEPES buffer.

-

Prepare a stock solution of 3-Amino-N-isopropylbenzenesulfonamide in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

-

Assay Execution:

-

The assay is performed in two syringes of the stopped-flow instrument.

-

Syringe A: Contains the CA enzyme and the pH indicator in HEPES buffer.

-

Syringe B: Contains the CO₂-saturated water.

-

For inhibition studies, pre-incubate the enzyme with varying concentrations of the test compound for a defined period (e.g., 15 minutes) at room temperature before the reaction.

-

-

Measurement:

-

Rapidly mix the contents of the two syringes.

-

Monitor the change in absorbance of the phenol red indicator at 557 nm as the pH drops due to the formation of bicarbonate and protons.

-

-

Data Analysis:

-

Determine the initial rates of the enzymatic reaction from the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each concentration of the inhibitor.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

Data Presentation:

| Carbonic Anhydrase Isoform | IC₅₀ (nM) of Acetazolamide (Control) | IC₅₀ (nM) of 3-Amino-N-isopropylbenzenesulfonamide |

| hCA I | Expected value | Experimental value |

| hCA II | Expected value | Experimental value |

| hCA IX | Expected value | Experimental value |

| hCA XII | Expected value | Experimental value |

| Table 1: Example data table for CA inhibition assay. |

Secondary Hypothesized Mechanism of Action: Antimicrobial Activity via Folate Synthesis Inhibition

The historical foundation of sulfonamide pharmacology lies in their antimicrobial activity.[1][7] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid.[8][]

The Pathway and Mechanism of Disruption

Bacteria synthesize their own folic acid, which is essential for the synthesis of nucleotides and certain amino acids. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with dihydropteridine pyrophosphate. By mimicking PABA, sulfonamides act as competitive inhibitors of DHPS, thereby halting folate synthesis and arresting bacterial growth (bacteriostatic effect).[10][11] Humans are unaffected as they obtain folic acid from their diet.

The free amino group at the para-position is generally considered critical for this antibacterial activity.[] In 3-Amino-N-isopropylbenzenesulfonamide, the amino group is at the meta-position. While this may reduce its potency as a classic PABA antagonist, some studies have shown that meta-substituted aminobenzenesulfonamides can still exhibit antimicrobial activity, possibly through alternative binding modes or mechanisms.

Visualizing the Folate Synthesis Pathway Inhibition

Caption: Inhibition of bacterial folate synthesis by sulfonamides.

Experimental Validation: Antimicrobial Susceptibility Testing

Standard microbiology protocols can be used to determine the antimicrobial activity of 3-Amino-N-isopropylbenzenesulfonamide.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

3-Amino-N-isopropylbenzenesulfonamide

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in MHB.

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using MHB.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation:

| Bacterial Strain | MIC (µg/mL) of Sulfamethoxazole (Control) | MIC (µg/mL) of 3-Amino-N-isopropylbenzenesulfonamide |

| Escherichia coli ATCC 25922 | Expected value | Experimental value |

| Staphylococcus aureus ATCC 29213 | Expected value | Experimental value |

| Table 2: Example data table for MIC determination. |

Tertiary Hypothesized Mechanism of Action: Anticancer Activity

Several benzenesulfonamide derivatives have demonstrated promising anticancer activity through various mechanisms, including:

-

Carbonic Anhydrase IX and XII Inhibition: These tumor-associated CA isoforms are often overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. Selective inhibition of these isoforms is a key strategy in anticancer drug development.[12][13]

-

Cell Cycle Arrest: Some sulfonamides have been shown to induce cell cycle arrest, often at the G1 or G2/M phase, leading to the inhibition of cancer cell proliferation.[14]

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a well-established anticancer mechanism. Certain sulfonamides have been found to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

Experimental Validation: In Vitro Anticancer Assays

A panel of in vitro assays can be used to investigate the potential anticancer activity of 3-Amino-N-isopropylbenzenesulfonamide.

Protocol: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Complete cell culture medium

-

3-Amino-N-isopropylbenzenesulfonamide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Data Presentation:

| Cancer Cell Line | IC₅₀ (µM) of Doxorubicin (Control) | IC₅₀ (µM) of 3-Amino-N-isopropylbenzenesulfonamide |

| MCF-7 | Expected value | Experimental value |

| A549 | Expected value | Experimental value |

| Table 3: Example data table for MTT assay. |

Conclusion and Future Directions

3-Amino-N-isopropylbenzenesulfonamide is a molecule with significant potential for biological activity, primarily predicted to be as a carbonic anhydrase inhibitor and an antimicrobial agent, with a possibility of anticancer effects. This technical guide has outlined the key hypothesized mechanisms of action based on its structural features and the extensive knowledge of the benzenesulfonamide pharmacophore.

The provided experimental protocols offer a clear and robust framework for the systematic investigation of these hypotheses. Elucidating the precise mechanism of action will require a multi-faceted approach, including:

-

Broad-panel enzymatic and cellular screening: To identify primary targets and off-target effects.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to understand the contribution of each structural component.

-

X-ray crystallography or cryo-EM: To obtain high-resolution structural information of the compound bound to its target(s).

-

In vivo studies: To assess the efficacy and pharmacokinetic/pharmacodynamic properties in relevant animal models.

The journey to fully characterize the molecular trajectory of 3-Amino-N-isopropylbenzenesulfonamide is an exciting prospect for drug discovery and development. The methodologies and insights provided in this guide are intended to serve as a valuable roadmap for researchers embarking on this endeavor.

References

-

Menziani, M. C., De Benedetti, P. G., Gago, F., & Richards, W. G. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 32(5), 951–956. [Link]

-

McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 151–158. [Link]

-

Menziani, M. C., De Benedetti, P. G., Gago, F., & Richards, W. G. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 32(5), 951-956. [Link]

-

Güngör, S. A., Köse, M., Tümer, M., & Beydemir, Ş. (2021). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Journal of Molecular Structure, 1225, 129111. [Link]

-

Glia, A., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6895. [Link]

-

Dudutiene, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(9), 13622-13640. [Link]

-

Akocak, S., et al. (2020). Investigation of Carbonic Anhydrase Inhibitory Potency of (Z/E)-alkyl N'-benzyl-N-(arylsulfonyl)-carbamimidothioates. Future Medicinal Chemistry, 12(1), 25-39. [Link]

-

Havránková, E., et al. (2022). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 27(3), 943. [Link]

-

Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352–358. [Link]

-

De Simone, G., & Supuran, C. T. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in Drug Research, 60, 171–204. [Link]

-

Maresca, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 816-820. [Link]

-

Kciuk, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(20), 7230. [Link]

-

Khan, S. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Arabian Journal of Chemistry, 14(12), 103433. [Link]

-

Strelkowski, R., et al. (2021). In vitro and In silico anticancer activities of Mn(ii), Co(ii), and Ni(ii) complexes: synthesis, characterization, crystal structures, and DFT studies. New Journal of Chemistry, 45(35), 15951-15967. [Link]

-

PubChem. (n.d.). 3-Amino-N-isopropylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Stsiapura, V., et al. (2008). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 17(1), 115-124. [Link]

-

Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. [Link]

-

PrepChem. (n.d.). Synthesis of 3-amino-phenylacetic acid isopropyl-amide. [Link]

-

Kciuk, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(20), 7230. [Link]

-

Perisa, M., & Skoric, I. (2015). Antimicrobial sulfonamide drugs. Arhiv za higijenu rada i toksikologiju, 66(2), 113-124. [Link]

- Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

-

Pharmacy 180. (n.d.). Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology. [Link]

-

Dudutiene, V., et al. (2018). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 23(7), 1735. [Link]

Sources

- 1. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pharmacy180.com [pharmacy180.com]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Navigating the Data Landscape for Novel Compounds

An In-depth Technical Guide to the Aqueous and Solvent Solubility of 3-Amino-N-isopropylbenzenesulfonamide

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

In the realm of pharmaceutical research and chemical process development, understanding the solubility of a compound is a cornerstone of its developability profile. It dictates everything from bioavailability and dosage form design to purification and formulation strategies. This guide focuses on 3-Amino-N-isopropylbenzenesulfonamide, a compound for which public domain solubility data is not extensively documented.

This apparent data gap presents an opportunity. Rather than a simple data sheet, this document serves as a comprehensive methodological guide. It is designed to empower you, the researcher, to not only understand the theoretical underpinnings of solubility but to confidently execute the empirical studies necessary to characterize 3-Amino-N-isopropylbenzenesulfonamide or any novel compound in your pipeline. We will proceed by grounding our discussion in the established principles of physical chemistry and by using well-studied sulfonamides as illustrative examples to model data interpretation and presentation.

Physicochemical Profile: The Molecular Determinants of Solubility

Before any empirical measurement, an in-silico and theoretical assessment of 3-Amino-N-isopropylbenzenesulfonamide is critical. Key physicochemical parameters provide a predictive framework for its solubility behavior. While specific experimental data for this molecule is sparse, we can infer its likely characteristics based on its structure.

-

Structure: 3-Amino-N-isopropylbenzenesulfonamide possesses key functional groups that govern its behavior: an aromatic ring, a primary amine (-NH2), and a sulfonamide (-SO2NH-) group.

-

Ionization (pKa): The sulfonamide group is acidic, while the aromatic amine group is basic. The ionization state, and therefore solubility, will be highly dependent on the pH of the medium. The pKa of the sulfonamide proton is the dominant factor in aqueous solubility. While the exact pKa of 3-Amino-N-isopropylbenzenesulfonamide is not readily published, we can estimate it to be in the range of 9-10, similar to other N-substituted benzenesulfonamides. The aromatic amine will have a pKa around 3-4. This means the compound will be cationic at very low pH, neutral in the mid-pH range, and anionic at high pH.

-

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The presence of the isopropyl group and the benzene ring suggests a moderate to high lipophilicity, which would generally favor solubility in organic solvents over aqueous media at neutral pH.

-

Melting Point & Crystal Lattice Energy: A high melting point often correlates with strong intermolecular forces in the crystal lattice (high lattice energy). Overcoming this energy is a key thermodynamic barrier to dissolution. The melting point of the parent compound, 3-aminobenzenesulfonamide, is around 150 °C. The N-isopropyl substitution may alter this, but it suggests a stable crystalline solid.

A Framework for Solubility Determination: The Shake-Flask Method (ICH Guideline Compliant)

The gold standard for determining equilibrium solubility is the shake-flask method. It is a robust and straightforward technique that, when executed correctly, provides thermodynamically stable and reliable data. The protocol described below is a self-validating system designed for accuracy and reproducibility.

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of 3-Amino-N-isopropylbenzenesulfonamide in a selected solvent system at a controlled temperature.

Materials:

-

3-Amino-N-isopropylbenzenesulfonamide (solid, verified purity)

-

Solvent of interest (e.g., pH 7.4 phosphate buffer, 0.1 N HCl, n-octanol)

-

20 mL glass scintillation vials with screw caps

-

Calibrated orbital shaker with temperature control

-

Calibrated pH meter

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of solid 3-Amino-N-isopropylbenzenesulfonamide to a scintillation vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that equilibrium with the solid phase has been achieved. For a new compound, start with approximately 10-20 mg per mL of solvent.

-

Solvent Addition: Add a precisely known volume (e.g., 10.0 mL) of the pre-equilibrated solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). The system must be allowed to reach equilibrium. For many compounds, 24 hours is sufficient, but for poorly soluble or slowly dissolving compounds, 48 to 72 hours may be necessary. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Critical Step: Do not alter the temperature during this step, as solubility is temperature-dependent.

-

Sampling & Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first portion of the filtrate (to saturate any potential binding sites on the filter). Collect the remaining filtrate into a clean vial. This step removes any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtrate with a suitable mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of dissolved 3-Amino-N-isopropylbenzenesulfonamide. The concentration is determined against a standard curve prepared from a known stock solution.

-

Final pH Measurement: For aqueous solutions, measure the pH of the remaining supernatant in the vial to confirm the final pH at which solubility was determined.

Workflow Visualization

Caption: Workflow for Equilibrium Solubility Determination via the Shake-Flask Method.

Interpreting Solubility Data: An Illustrative Example

As specific data for 3-Amino-N-isopropylbenzenesulfonamide is unavailable, we will use illustrative data for a related compound, Sulfadiazine , to demonstrate how to structure and interpret results. Sulfadiazine is also a sulfonamide and exhibits pH-dependent solubility.

Table 1: Illustrative Solubility Data for Sulfadiazine at 25 °C

| Solvent System | pH (Final) | Solubility (mg/mL) | Solubility (molar) | Classification |

| 0.1 N HCl | 1.2 | 0.85 | 3.4 x 10⁻³ M | Slightly Soluble |

| pH 5.0 Acetate Buffer | 5.0 | 0.08 | 3.2 x 10⁻⁴ M | Very Poorly Soluble |

| Purified Water | ~6.5 | 0.13 | 5.2 x 10⁻⁴ M | Very Poorly Soluble |

| pH 7.4 Phosphate Buffer | 7.4 | 1.50 | 6.0 x 10⁻³ M | Slightly Soluble |

| 0.1 N NaOH | 13.0 | 25.0 | 1.0 x 10⁻¹ M | Soluble |

Analysis of Illustrative Data:

-

pH-Dependence: The data clearly shows the "U-shaped" solubility profile typical of amphoteric molecules. Solubility is minimal around the isoelectric point (pH 5.0) and increases significantly at both low pH (due to protonation of the amine) and high pH (due to deprotonation of the sulfonamide).

-

Implications for 3-Amino-N-isopropylbenzenesulfonamide: We can hypothesize a similar behavior for our target compound. Its lowest solubility would be expected in the mid-pH range (pH 4-8), with enhanced solubility in strongly acidic or alkaline conditions. This is a critical consideration for oral drug formulation, where a drug must dissolve in the varying pH environments of the gastrointestinal tract.

Advanced Considerations & Troubleshooting

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is crucial to characterize the solid form used in the experiment (e.g., via XRPD) and to check if the solid phase has changed during the equilibration process.

-

Co-solvents: In drug formulation, co-solvents like ethanol, propylene glycol, or PEG 400 are often used to enhance aqueous solubility. Systematic studies evaluating solubility as a function of co-solvent concentration are essential for liquid dosage form development.

-

Analytical Method Validation: The accuracy of the solubility data is entirely dependent on the accuracy of the analytical method used for quantification. The HPLC method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.

Conclusion

While a pre-existing, comprehensive solubility profile for 3-Amino-N-isopropylbenzenesulfonamide is not publicly available, this guide provides the authoritative framework and detailed protocols required for its empirical determination. By understanding the compound's physicochemical properties and meticulously applying the shake-flask method, researchers can generate the high-quality, reliable data essential for informed decision-making in drug development and chemical process optimization. The principles and methodologies outlined herein are universally applicable and form the bedrock of physical property characterization in the chemical and pharmaceutical sciences.

References

-

International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

-

Avdeef, A. Solubility of Sparingly Soluble Ionizable Drugs. In: Absorption and Drug Development. Wiley, pp. 117-158. [Link]

-